molecular formula C12H12N4O6 B6361087 4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate CAS No. 877994-05-3

4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate

Cat. No. B6361087
CAS RN: 877994-05-3
M. Wt: 308.25 g/mol
InChI Key: GQBMXJBLDORDGT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate, also known as 4-MEPN, is a novel small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression and chromatin structure, and thus play a major role in a variety of cellular processes, including cell-cycle regulation, cell differentiation, and apoptosis. 4-MEPN has been studied for its potential to modulate the activity of HDACs, and could have important implications for the treatment of a variety of diseases.

Scientific Research Applications

4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate has been studied for its potential to modulate the activity of HDACs. It has been shown to inhibit class I and class II HDACs, and to have a greater inhibitory effect on class I HDACs than on class II HDACs. This compound has also been studied for its potential to modulate the activity of other enzymes, such as protein kinases, and to modulate the expression of various genes.

Mechanism of Action

The mechanism of action of 4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate is not yet fully understood. However, it is believed to act by binding to the active site of HDACs, which prevents them from deacetylating histones and other proteins. This inhibition of HDACs leads to increased acetylation of histones and other proteins, which can result in changes in gene expression and chromatin structure.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate the activity of HDACs, which can lead to changes in gene expression and chromatin structure. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects, and to modulate the expression of various genes involved in cell-cycle regulation, cell differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate for laboratory experiments include its high solubility in organic solvents, its ability to modulate the activity of HDACs, and its potential to modulate the expression of various genes. The main limitation of this compound is its lack of specificity, as it can also inhibit other enzymes and modulate the expression of other genes.

Future Directions

The potential applications of 4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate are vast, and there are numerous possible future directions for research. These include further studies on its mechanism of action and its effects on gene expression and chromatin structure, as well as studies on its potential therapeutic applications. In addition, further research could be done on its potential to modulate the activity of other enzymes and its effects on other cellular processes, such as cell-cycle regulation, cell differentiation, and apoptosis. Finally, further research could be done on its potential to modulate the expression of various genes involved in diseases such as cancer and inflammation.

Synthesis Methods

4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate is synthesized from 4-methoxypyridine, hydroxylamine, and nitrobenzene. This synthesis involves a series of reactions, including an oxidative coupling reaction, a hydrolysis reaction, and a nitration reaction. The final product is a yellow solid that is soluble in organic solvents.

properties

IUPAC Name

2,4-dinitrophenolate;4-methoxypyridin-1-ium-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O5.C6H9N2O/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;1-9-6-2-4-8(7)5-3-6/h1-3,9H;2-5H,7H2,1H3/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBMXJBLDORDGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=[N+](C=C1)N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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